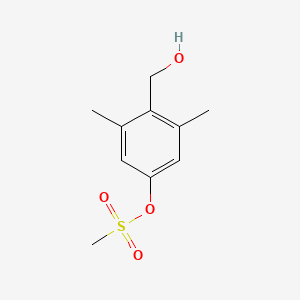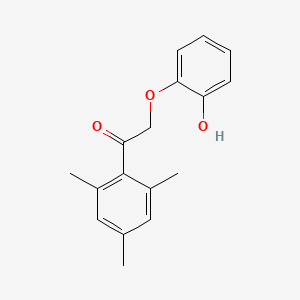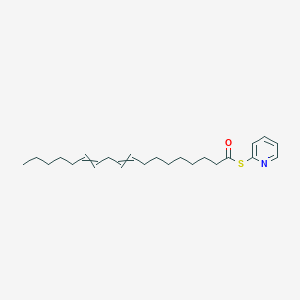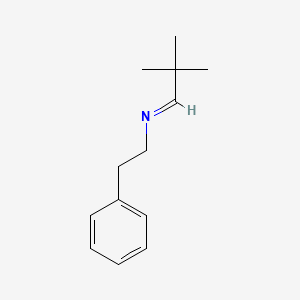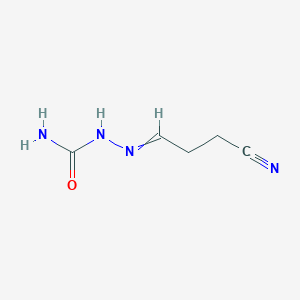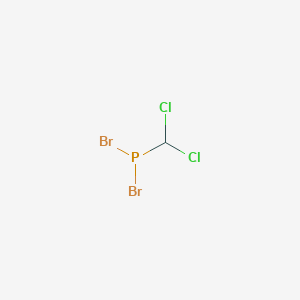
(Dichloromethyl)phosphonous dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dichloromethyl)phosphonous dibromide is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a dichloromethyl group and two bromine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
The synthesis of (Dichloromethyl)phosphonous dibromide typically involves the reaction of dichloromethylphosphine with bromine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
(Dichloromethyl)phosphonous dibromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of various organophosphorus compounds.
Common reagents used in these reactions include oxidizing agents like sulfuryl chloride, reducing agents like iron powder, and nucleophiles such as alcohols and amines. Major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted organophosphorus compounds .
Aplicaciones Científicas De Investigación
(Dichloromethyl)phosphonous dibromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants, plastic stabilizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (Dichloromethyl)phosphonous dibromide involves its reactivity with various chemical species. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. Its molecular targets include functional groups such as hydroxyl, amino, and thiol groups, which can undergo substitution reactions. The pathways involved in its reactions are typically governed by the nature of the reagents and reaction conditions used .
Comparación Con Compuestos Similares
(Dichloromethyl)phosphonous dibromide can be compared with other similar organophosphorus compounds, such as:
Methyldichlorophosphine: Similar in structure but contains chlorine atoms instead of bromine.
Methylphosphonyl dichloride: Contains a phosphonic acid group instead of a phosphonous group.
Phosphonic acids: These compounds have a similar phosphorus-oxygen bond but differ in their reactivity and applications .
The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, which makes it a valuable intermediate in various chemical synthesis processes.
Propiedades
Número CAS |
106648-59-3 |
|---|---|
Fórmula molecular |
CHBr2Cl2P |
Peso molecular |
274.70 g/mol |
Nombre IUPAC |
dibromo(dichloromethyl)phosphane |
InChI |
InChI=1S/CHBr2Cl2P/c2-6(3)1(4)5/h1H |
Clave InChI |
BQMYMQYQIHOQSG-UHFFFAOYSA-N |
SMILES canónico |
C(P(Br)Br)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


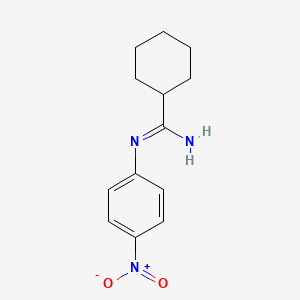


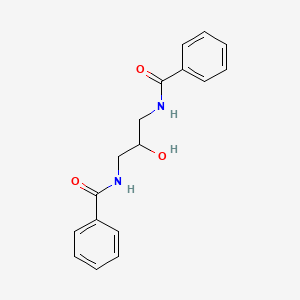

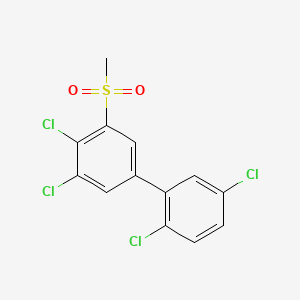
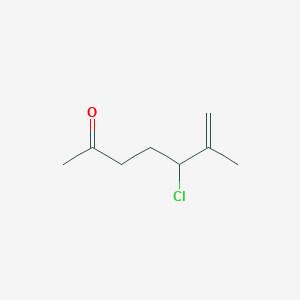
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid](/img/structure/B14326279.png)
